3-Hydrazinylpropan-1-ol

描述

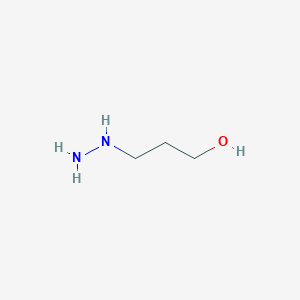

Structure

2D Structure

3D Structure

属性

IUPAC Name |

3-hydrazinylpropan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H10N2O/c4-5-2-1-3-6/h5-6H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMRXHQRDCIXTCD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CNN)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80512338 | |

| Record name | 3-Hydrazinylpropan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80512338 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

90.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40440-12-8 | |

| Record name | 3-Hydrazinylpropan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80512338 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Mechanistic Aspects of 3 Hydrazinylpropan 1 Ol Transformations

Nucleophilic Reactivity of the Hydrazine (B178648) Functionality in 3-Hydrazinylpropan-1-ol

The hydrazine group in this compound is a key center of reactivity, primarily due to the nucleophilic nature of the nitrogen atoms. This reactivity allows the molecule to participate in a variety of chemical transformations, leading to the formation of diverse and often biologically significant molecules. The presence of two nitrogen atoms, each with a lone pair of electrons, makes the hydrazine moiety a potent nucleophile, capable of attacking electron-deficient centers. researchgate.netnih.gov

The nucleophilicity of hydrazines is a subject of detailed study. While they are generally considered strong nucleophiles, their reactivity can be influenced by the substitution pattern on the nitrogen atoms. researchgate.net For instance, the presence of alkyl groups can modulate the nucleophilicity of the α- and β-positions of the hydrazine. researchgate.net In the context of this compound, the terminal amino group of the hydrazine is poised for nucleophilic attack on a variety of electrophiles.

Formation of Hydrazones and Related Schiff Bases with Carbonyl Compounds

One of the most fundamental reactions of the hydrazine functionality is its condensation with carbonyl compounds, such as aldehydes and ketones, to form hydrazones. wikipedia.orglibretexts.org This reaction is a classic example of nucleophilic addition to the carbonyl group, followed by dehydration. The resulting hydrazone contains a carbon-nitrogen double bond (C=N) and is a type of Schiff base. wikipedia.orgnih.gov

The formation of hydrazones from this compound would proceed by the attack of the terminal nitrogen atom of the hydrazine group on the electrophilic carbonyl carbon of an aldehyde or ketone. This initial addition product then eliminates a molecule of water to yield the stable hydrazone. The reaction is typically catalyzed by acid.

General Reaction Scheme:

R1R2C=O + H2NNHCH2CH2CH2OH → R1R2C=NNHCH2CH2CH2OH + H2O

This reaction is highly versatile and can be carried out with a wide range of aldehydes and ketones, leading to a diverse library of hydrazone derivatives. organic-chemistry.orgorganic-chemistry.org These derivatives are not only stable compounds in their own right but also serve as important intermediates in further synthetic transformations. wikipedia.org For instance, hydrazones are key intermediates in the Wolff-Kishner reduction, a method for converting carbonyl groups to methylene (B1212753) groups. wikipedia.orglibretexts.org

The reactivity of the carbonyl compound plays a role in the rate of hydrazone formation, with aldehydes generally being more reactive than ketones due to steric and electronic factors. uci.edu

Table 1: Examples of Hydrazone Formation with this compound

| Carbonyl Compound | Product (Hydrazone) |

| Formaldehyde | (E)-1-(2-hydroxyethyl)-2-methylidenehydrazine |

| Acetaldehyde | (E)-1-(2-hydroxyethyl)-2-ethylidenehydrazine |

| Acetone (B3395972) | (E)-1-(2-hydroxyethyl)-2-propylidenehydrazine |

| Benzaldehyde (B42025) | (E)-1-benzylidene-2-(3-hydroxypropyl)hydrazine |

Cyclocondensation Reactions Leading to Nitrogen-Containing Heterocycles

The bifunctional nature of this compound, possessing both a nucleophilic hydrazine group and a hydroxyl group, makes it a valuable precursor for the synthesis of various nitrogen-containing heterocyclic compounds. Cyclocondensation reactions involve the reaction of two or more functional groups to form a ring structure.

Pyrazoles and their derivatives are a significant class of heterocyclic compounds with a wide range of applications, particularly in pharmaceuticals and agrochemicals. google.combeilstein-journals.orgnih.gov The synthesis of pyrazoles often involves the reaction of a hydrazine derivative with a 1,3-dicarbonyl compound or its equivalent. nih.govnih.govmdpi.com

In the case of this compound, it can react with β-ketoesters, such as ethyl acetoacetate (B1235776), to form pyrazolone (B3327878) derivatives. orientjchem.orgjmchemsci.comresearchgate.net The reaction proceeds through an initial formation of a hydrazone, followed by an intramolecular cyclization and elimination of water and ethanol (B145695). The resulting pyrazolone will bear the 3-hydroxypropyl substituent on one of the nitrogen atoms of the pyrazole (B372694) ring. The regioselectivity of this reaction, determining which nitrogen atom of the hydrazine becomes part of the ring, can be influenced by the reaction conditions. nih.gov

General Reaction Scheme for Pyrazolone Synthesis:

CH3COCH2COOC2H5 + H2NNHCH2CH2CH2OH → 1-(3-hydroxypropyl)-3-methyl-1H-pyrazol-5(4H)-one + C2H5OH + H2O

Similarly, pyrazole derivatives can be synthesized by reacting this compound with 1,3-diketones or α,β-unsaturated carbonyl compounds. mdpi.comorganic-chemistry.orgresearchgate.net The reaction with a 1,3-diketone will lead to a substituted pyrazole, with the substituents on the pyrazole ring determined by the structure of the diketone.

Table 2: Potential Pyrazole and Pyrazolone Derivatives from this compound

| Reagent | Heterocyclic Product |

| Ethyl acetoacetate | 1-(3-hydroxypropyl)-3-methyl-1H-pyrazol-5(4H)-one orientjchem.orgjmchemsci.com |

| Acetylacetone (a 1,3-diketone) | 1-(3-hydroxypropyl)-3,5-dimethyl-1H-pyrazole nih.gov |

| α,β-Unsaturated ketone (e.g., chalcone) | Substituted pyrazoline which can be oxidized to a pyrazole mdpi.com |

The reactivity of the hydrazine and hydroxyl groups in this compound opens pathways to more complex fused and polycyclic heterocyclic systems. researchgate.net For example, the pyrazole or pyrazolone ring formed in the reactions described above can be further functionalized and cyclized. The hydroxyl group can participate in intramolecular cyclization reactions, leading to the formation of fused ring systems where the propanol (B110389) side chain forms a new ring fused to the initial pyrazole ring.

The specific structures of these fused systems would depend on the reaction conditions and the other reactants involved. For instance, subsequent reactions of the hydroxyl group, such as oxidation to an aldehyde or carboxylic acid, could provide the necessary functionality for an intramolecular cyclization with a suitable group on the pyrazole ring.

Transformations Involving the Hydroxyl Group of this compound

The hydroxyl group of this compound offers another site for chemical modification, allowing for the synthesis of a variety of derivatives with potentially altered physical and biological properties.

Derivatization via Esterification and Etherification

The hydroxyl group can undergo standard derivatization reactions such as esterification and etherification. iajpr.commedcraveonline.com

Esterification involves the reaction of the alcohol with a carboxylic acid or its derivative (e.g., acid chloride, anhydride) to form an ester. nih.govorganic-chemistry.orgcentre-univ-mila.dz This reaction is typically catalyzed by an acid. The resulting ester would have the general structure R-COO-CH2CH2CH2NHNH2, where R is an organic group from the carboxylic acid.

Etherification , on the other hand, involves the formation of an ether linkage (C-O-C). This can be achieved through various methods, such as the Williamson ether synthesis, where the alkoxide of this compound reacts with an alkyl halide.

These derivatization reactions can be used to modify the polarity, solubility, and other physicochemical properties of the molecule.

Table 3: Potential Derivatives from Hydroxyl Group Transformations

| Reaction Type | Reagent | Product |

| Esterification | Acetic anhydride | 3-hydrazinylpropyl acetate |

| Esterification | Benzoyl chloride | 3-hydrazinylpropyl benzoate |

| Etherification | Methyl iodide (after deprotonation of OH) | 3-(methoxy)propylhydrazine |

Selective Oxidation and Reduction Pathways

The bifunctional nature of this compound, possessing both a primary alcohol and a hydrazine moiety, allows for a range of selective oxidation and reduction reactions. The specific pathway followed will largely depend on the nature of the reagent and the reaction conditions.

Selective Oxidation:

The selective oxidation of this compound can theoretically target either the alcohol or the hydrazine functional group.

Oxidation of the Alcohol Group: The primary alcohol group can be oxidized to an aldehyde (3-hydrazinylpropanal) or further to a carboxylic acid (3-hydrazinylpropanoic acid). The choice of oxidizing agent is crucial for selectivity. Mild oxidizing agents, such as pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane, would be expected to favor the formation of the aldehyde. Stronger oxidizing agents, like potassium permanganate (B83412) (KMnO₄) or chromic acid (H₂CrO₄), would likely lead to the carboxylic acid. However, the presence of the easily oxidizable hydrazine group complicates these transformations, as it may be oxidized concurrently.

Oxidation of the Hydrazine Group: The hydrazine moiety is susceptible to oxidation, which can lead to a variety of products depending on the oxidant and reaction conditions. Mild oxidation may yield diimide (HN=NH), which can then undergo further reactions. organicchemistrydata.org Stronger oxidation can lead to the formation of nitrogen gas. For instance, the air oxidation of hydrazine is a known process, often catalyzed by metal ions. nih.gov The oxidation of hydrazine by periodate (B1199274) has been shown to quantitatively produce nitrogen gas.

Illustrative Comparison of Oxidation Potentials:

| Functional Group | Typical Oxidizing Agents | Expected Product(s) | Notes |

| Primary Alcohol | PCC, Dess-Martin Periodinane | Aldehyde | Selective for aldehyde formation. |

| Primary Alcohol | KMnO₄, H₂CrO₄ | Carboxylic Acid | Strong oxidation. |

| Hydrazine | Air (O₂), H₂O₂ | Diimide, Nitrogen | Susceptible to a range of oxidants. |

| Hydrazine | Periodate (IO₄⁻) | Nitrogen | Quantitative oxidation to N₂. |

Selective Reduction:

The reduction of this compound would primarily target the hydrazine functional group, as the primary alcohol is already in a reduced state. However, the reduction of a simple alkylhydrazine is not a common transformation. The N-N bond in hydrazine can be cleaved under certain reductive conditions, for instance, using catalytic hydrogenation, which would lead to 3-aminopropan-1-ol and ammonia (B1221849).

The hydrazine moiety itself can act as a reducing agent in various reactions, such as the Wolff-Kishner reduction of ketones and aldehydes to alkanes. organicchemistrydata.org In such a scenario, the this compound would be consumed in the process of reducing another species.

Elucidation of Reaction Mechanisms and Intermediates

The elucidation of reaction mechanisms for transformations involving this compound would rely on a combination of kinetic studies, intermediate trapping experiments, and computational modeling.

Kinetic and Thermodynamic Studies of Key Transformations

Kinetic Considerations:

The rate of a reaction involving this compound will be influenced by several factors, including the concentration of reactants, temperature, and the presence of catalysts. For instance, in the oxidation of the alcohol group, the reaction rate would likely show a dependence on the concentration of both the alcohol and the oxidizing agent.

For reactions involving the hydrazine moiety, the nucleophilicity of the nitrogen atoms is a key factor. The presence of the electron-withdrawing hydroxyl group might slightly decrease the nucleophilicity of the hydrazine nitrogens compared to a simple alkylhydrazine.

Thermodynamic Considerations:

The thermodynamic favorability of a reaction is determined by the change in Gibbs free energy (ΔG). The oxidation of both the alcohol and hydrazine groups are generally thermodynamically favorable processes. For example, the combustion of hydrazine is a highly exothermic reaction. nist.gov

Illustrative Thermodynamic Data for Hydrazine Reactions:

| Reaction | ΔH° (kJ/mol) | ΔS° (J/mol·K) | ΔG° (kJ/mol) | Reference |

| N₂H₄(l) + O₂(g) → N₂(g) + 2H₂O(l) | -622.2 | nist.gov | ||

| 3N₂H₄(l) → 4NH₃(g) + N₂(g) | -336.3 | nasa.gov |

Note: This data is for hydrazine and serves as an approximation for the energetic profile of the hydrazine moiety in this compound.

Transition State Analysis in Catalyzed and Uncatalyzed Reactions

Transition state theory provides a framework for understanding the energy barriers of chemical reactions. Computational chemistry methods, such as Density Functional Theory (DFT), are powerful tools for modeling transition state structures and calculating activation energies.

Uncatalyzed Reactions:

In an uncatalyzed reaction, such as the nucleophilic attack of the hydrazine nitrogen onto an electrophile, the transition state would involve the partial formation of a new bond and the partial breaking of existing bonds. The geometry and energy of this transition state would dictate the reaction rate. For hydrazine, the presence of a lone pair on the adjacent nitrogen atom can lead to the "alpha effect," where the nucleophilicity is enhanced beyond what would be expected based on its basicity alone. Computational studies on the reactions of hydrazines can help to elucidate the structure of these transition states.

Catalyzed Reactions:

Catalysts function by providing an alternative reaction pathway with a lower activation energy. For example, the oxidation of the alcohol group can be catalyzed by transition metals. The catalyst would typically interact with the alcohol to make it more susceptible to oxidation, thereby lowering the energy of the transition state.

Similarly, the decomposition of hydrazine can be catalyzed by various metals. The catalyst surface provides sites for the adsorption and activation of the hydrazine molecule, facilitating the cleavage of the N-H and N-N bonds.

Illustrative Transition State Energy Profile:

A hypothetical reaction coordinate diagram for the oxidation of the alcohol group in this compound, both uncatalyzed and catalyzed, would show a lower energy peak for the transition state of the catalyzed pathway.

(A graphical representation would be included here in a full scientific article, illustrating the energy profile with reactants, transition state, and products for both catalyzed and uncatalyzed pathways.)

Advanced Applications of 3 Hydrazinylpropan 1 Ol in Organic Synthesis

3-Hydrazinylpropan-1-ol as a Precursor for Bioactive Compound Libraries

The dual reactivity of this compound allows for its incorporation into a wide range of heterocyclic and acyclic structures, making it an ideal starting material for generating libraries of compounds with potential therapeutic applications.

The aggregation of misfolded proteins is a pathological hallmark of several neurodegenerative diseases. One such protein is mutant superoxide (B77818) dismutase 1 (SOD1), linked to amyotrophic lateral sclerosis (ALS). The development of small molecules that inhibit or reverse this aggregation is a key therapeutic strategy. Pyrazolone (B3327878) derivatives have been identified as a promising scaffold for this purpose.

The synthesis of a pyrazolone core typically involves the condensation of a hydrazine (B178648) derivative with a 1,3-dicarbonyl compound. This compound serves as a suitable precursor for this reaction, enabling the introduction of a hydroxypropyl side chain onto the pyrazolone ring. This functional group can modulate the physicochemical properties of the final compound, such as solubility and its ability to form hydrogen bonds, which can be critical for effective interaction with the target protein. While specific studies detailing the use of this compound for SOD1 inhibitors are emerging, the established synthetic route provides a clear blueprint for its application in this area.

Table 1: General Synthesis of Hydroxypropyl-Substituted Pyrazolones

| Reactant A | Reactant B | Resulting Scaffold | Potential Application |

|---|

Guanidino amino acids, which are structurally related to arginine, are important building blocks for creating synthetic receptors and peptidomimetics. nih.gov They often feature a guanidinium (B1211019) group within the main chain, resembling a dipeptide. While direct synthesis from this compound is not a standard reported method, its structure offers a potential, multi-step pathway to novel gamma-amino acid analogues containing a guanidine (B92328) group.

A hypothetical route could involve the protection of the hydroxyl group, followed by the reduction of the hydrazine moiety to its corresponding diamine. Subsequent selective guanylation of one of the amino groups, followed by oxidation of the protected alcohol to a carboxylic acid, would yield a guanidino gamma-amino acid. This approach would allow for the creation of unique analogues not readily accessible through traditional methods.

The versatility of this compound is evident in its use as a precursor for potent and selective receptor antagonists and enzyme inhibitors.

EP4 Receptor Antagonists: The prostaglandin (B15479496) E2 receptor 4 (EP4) is a key target in inflammation and immuno-oncology. A class of highly potent EP4 antagonists is based on a 1H-1,2,3-triazole scaffold. nih.gov The synthesis of these molecules can be efficiently achieved using copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry. In this context, this compound is readily converted into its corresponding azide (B81097), 3-azidopropan-1-ol. This azide intermediate is then reacted with a complex, alkyne-containing molecular fragment to construct the final 1-(3-hydroxypropyl)-1H-1,2,3-triazole-based antagonist. nih.govresearchgate.net This strategy highlights how the propanol-hydrazine structure provides a key functional handle for building complex therapeutic agents.

Hexokinase 2 (HK2) Inhibitors: Hexokinase 2 is a critical enzyme in the metabolism of cancer cells and a target for anti-cancer drug development. researchgate.net A number of (E)-N'-(benzylidene)arylhydrazide derivatives have been designed and evaluated as HK2 inhibitors. researchgate.net These compounds are synthesized through the condensation of a hydrazine with a substituted benzaldehyde (B42025) to form a hydrazone linker. This compound can be employed as the hydrazine component in this synthesis. This reaction introduces the hydroxypropyl moiety, which can influence binding affinity and pharmacokinetic properties, while the hydrazone linkage serves as a core structural element for interacting with the enzyme. researchgate.net

Table 2: this compound as a Precursor for Inhibitors

| Precursor Derivative | Reaction Type | Target Scaffold | Target Molecule |

|---|---|---|---|

| 3-Azidopropan-1-ol | Azide-Alkyne Cycloaddition | 1H-1,2,3-Triazole | EP4 Receptor Antagonist nih.gov |

Functionalization of Complex Molecular Scaffolds Using this compound

Beyond its role in building heterocyclic cores, this compound is an effective tool for the functionalization of larger, more complex molecules and for bioconjugation strategies.

This compound is a heterobifunctional reagent, meaning it possesses two different reactive groups. This allows it to act as a linker, introducing both a hydrazine (or its derivative) and a hydroxyl group onto a target scaffold in a single step. The hydrazine group can undergo chemoselective reactions, most notably with aldehydes and ketones to form stable hydrazone bonds. This reaction is highly specific and can be performed under mild conditions, even in the presence of other functional groups. Once the molecule is attached to a scaffold via the hydrazone linkage, the terminal hydroxyl group remains available for further synthetic modifications, such as etherification, esterification, or attachment of other functional units like fluorophores or solubility enhancers.

The principles of functionalization extend directly to chemo- and bioconjugation. The reaction between a hydrazine and an aldehyde or ketone is a well-established chemoselective ligation method used to link small molecules to biomolecules like peptides, proteins, or oligonucleotides. nih.gov Using this compound as the conjugating reagent offers a dual advantage. Firstly, the hydrazine provides the anchor point for covalent attachment to a biomolecule that has been modified to display a carbonyl group. Secondly, the distal hydroxyl group can improve the water solubility and pharmacokinetic profile of the resulting conjugate or serve as a secondary attachment point for another molecular payload, creating a chimeric bifunctional compound. nih.gov This makes this compound a valuable tool for constructing antibody-drug conjugates (ADCs), PROTACs, and other complex bioconjugates.

Contributions to Chemical Probes and Sensing Technologies

The bifunctional nature of this compound, containing both a nucleophilic hydrazine group and a hydrophilic hydroxyl group, makes it a valuable, though specialized, building block in the design and synthesis of chemical probes and sensors. Its primary contribution lies in the versatile reactivity of the hydrazine moiety, which serves as a powerful tool for conjugating with signaling units like fluorophores and chromophores to detect a wide array of analytes.

The fundamental principle behind its application is the reaction between the hydrazine group (-NHNH₂) of a molecule like this compound and an aldehyde or ketone functional group on a reporter molecule. This condensation reaction forms a hydrazone linkage, creating a new, larger molecule that can function as a chemosensor. The sensing mechanism of such probes often relies on processes like Photoinduced Electron Transfer (PET), Intramolecular Charge Transfer (ICT), or chelation-enhanced fluorescence (CHEF). The interaction of the resulting hydrazone probe with a specific analyte can modulate these processes, leading to a detectable change in the optical properties, such as turning fluorescence "on" or "off," or inducing a color change. nih.govresearchgate.net

While direct and extensive research citing this compound in prominent, widely-used probes is limited, the utility of its structural components is well-established in the broader field of hydrazone-based sensors. The hydrazine functional group is a cornerstone for creating probes that can detect metal ions, reactive oxygen species, and various biomolecules. nih.govresearchgate.net For instance, a non-fluorescent probe can be designed to become highly fluorescent upon reacting with carbonyl species in a biological environment. researchgate.net The propanol (B110389) backbone of this compound can further enhance the utility of a potential probe by improving its water solubility—a critical factor for applications in biological systems—and providing an additional potential coordination site for metal ions.

Hydrazone-based sensors are frequently developed for detecting environmentally and biologically significant metal ions. nih.govrsc.org For example, chemosensors have been synthesized that exhibit a "turn-on" fluorescent response for ferric ions (Fe³⁺) and a colorimetric response for cupric ions (Cu²⁺). nih.govrsc.org These sensors often demonstrate high selectivity and sensitivity for their target ions over other common metal ions. nih.gov The design typically involves a fluorophore unit (like rhodamine or thiophene (B33073) derivatives) functionalized with a hydrazone group that acts as the binding and signaling site. nih.govnih.gov The binding of the target metal ion to the hydrazone and often a nearby heteroatom restricts the free rotation of the C=N bond, which in turn enhances the fluorescence intensity of the molecule.

The performance of such chemosensors is a key aspect of their research and development. Detailed studies report on metrics such as the limit of detection (LOD), binding stoichiometry, and the influence of competing analytes. For example, a rhodamine-hydrazone derivative designed for detecting aluminum ions (Al³⁺) was reported to have a detection limit of 4.17 x 10⁻⁶ M. nih.gov

The table below summarizes the characteristics of representative hydrazone-based chemosensors, illustrating the type of applications for which a derivative of this compound could be developed.

| Probe/Sensor Name | Target Analyte | Sensing Mechanism | Detection Limit (LOD) | Key Observation |

| 5-bromo-2-hydroxy-N′-[(1E)-1-(thiophen-2-yl)ethylidene]benzohydrazide | Fe³⁺ / Cu²⁺ | Turn-on Fluorescence / Colorimetric | Not Specified | Enhanced fluorescence for Fe³⁺ and distinct color change for Cu²⁺. nih.govrsc.org |

| (E,Z)-2-(2-(2-hydroxybenzylidene)hydrazonyl)-5-nitrophenol | Carbonyl Species | Turn-on Fluorescence | Not Specified | Non-fluorescent probe reacts with carbonyls to form a stable, fluorescent product. researchgate.net |

| Rhodamine 6G-thiophene hydrazone derivative (RA) | Al³⁺ | Colorimetric & Fluorescent | 4.17 x 10⁻⁶ M | Color change from colorless to pink and fluorescence enhancement upon Al³⁺ binding. nih.gov |

Analytical Methodologies for Characterization and Quantification of 3 Hydrazinylpropan 1 Ol and Derivatives

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods provide detailed information about the molecular structure of a compound by probing the interaction of electromagnetic radiation with its atoms and bonds.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Proton and Carbon-13 Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides extensive information about the carbon-hydrogen framework of a molecule.

Proton (¹H) NMR Spectroscopy: In the ¹H NMR spectrum of 3-hydrazinylpropan-1-ol, distinct signals are expected for the protons on each of the three carbon atoms, as well as for the protons of the hydroxyl and hydrazinyl groups. The chemical shift (δ) of these protons is influenced by the electron-withdrawing effects of the adjacent nitrogen and oxygen atoms. The protons on the carbon adjacent to the hydroxyl group (C1) would appear at a lower field (higher ppm) compared to the protons on the carbon adjacent to the hydrazinyl group (C3). The protons on the central carbon (C2) would have a chemical shift intermediate to the other two methylene (B1212753) groups. The integration of the peak areas would correspond to the number of protons in each unique environment (2H for each CH₂ group). The splitting pattern, governed by the n+1 rule, would result in triplets for the C1 and C3 protons (coupled to the adjacent CH₂ group) and a multiplet for the C2 protons (coupled to both adjacent CH₂ groups). docbrown.infoyoutube.com The protons of the -OH and -NH₂ groups may appear as broad singlets and their chemical shifts can be concentration and solvent dependent.

Carbon-13 (¹³C) NMR Spectroscopy: The ¹³C NMR spectrum of this compound will exhibit three distinct peaks, corresponding to the three different carbon environments in the molecule. docbrown.info The chemical shifts are influenced by the electronegativity of the attached heteroatoms. The carbon atom bonded to the hydroxyl group (C1) is expected to be the most deshielded and thus appear at the lowest field (highest ppm value), typically in the range of 60-80 ppm. oregonstate.edulibretexts.org The carbon attached to the hydrazinyl group (C3) would also be deshielded, but to a lesser extent than C1. The central carbon atom (C2) will have the highest field (lowest ppm value) chemical shift.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Splitting Pattern (¹H NMR) |

| H on C1 (-CH₂OH) | ~3.5 - 4.0 | - | Triplet |

| H on C2 (-CH₂-) | ~1.7 - 2.0 | - | Multiplet |

| H on C3 (-CH₂NHNH₂) | ~2.8 - 3.2 | - | Triplet |

| H on -OH | Variable, broad | - | Singlet |

| H on -NH₂ | Variable, broad | - | Singlet |

| C1 (-CH₂OH) | - | ~60 - 65 | - |

| C2 (-CH₂-) | - | ~30 - 35 | - |

| C3 (-CH₂NHNH₂) | - | ~45 - 50 | - |

Note: These are estimated values and can vary based on solvent and other experimental conditions.

Vibrational Spectroscopy: Infrared (IR) and Raman Applications

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by measuring the vibrations of its bonds.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would display characteristic absorption bands for its functional groups. A broad band in the region of 3200-3600 cm⁻¹ is indicative of the O-H stretching vibration of the alcohol group. The N-H stretching vibrations of the primary amine in the hydrazinyl group typically appear as two sharp bands in the 3300-3500 cm⁻¹ region. C-H stretching vibrations for the alkane chain are expected just below 3000 cm⁻¹. youtube.com The C-O stretching vibration would be observed around 1050-1150 cm⁻¹, and the C-N stretching vibration would appear in the 1020-1250 cm⁻¹ range. The region below 1500 cm⁻¹, known as the fingerprint region, contains complex vibrations that are unique to the molecule and can be used for its identification. docbrown.info

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. The O-H and N-H stretching bands are also observable in the Raman spectrum, although they are often weaker than in the IR spectrum. The C-C and C-H vibrations of the propyl chain would give rise to distinct Raman signals. Raman spectroscopy can be particularly useful for studying the molecule in aqueous solutions, where the strong IR absorption of water can obscure important spectral regions.

Table 2: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| O-H (Alcohol) | Stretching | 3200-3600 (broad) |

| N-H (Hydrazine) | Stretching | 3300-3500 (two bands) |

| C-H (Alkane) | Stretching | 2850-2960 |

| C-O (Alcohol) | Stretching | 1050-1150 |

| C-N (Hydrazine) | Stretching | 1020-1250 |

Advanced Mass Spectrometry (MS) Techniques

Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight and elemental composition of a compound, as well as for elucidating its structure through fragmentation analysis.

Electrospray ionization (ESI) is a soft ionization technique that is well-suited for polar and thermally labile molecules like this compound. nih.gov In positive ion mode ESI-MS, the molecule would readily protonate to form the pseudomolecular ion [M+H]⁺. The high-resolution mass of this ion can be used to confirm the elemental composition of the molecule. The basic nitrogen atoms of the hydrazinyl group and the oxygen atom of the hydroxyl group are potential sites for protonation. researchgate.net The formation of adducts with cations from the mobile phase, such as sodium [M+Na]⁺, may also be observed. researchgate.net

Tandem mass spectrometry (MS/MS) involves the selection of a specific ion (typically the [M+H]⁺ ion) and its subsequent fragmentation to produce a series of product ions. nih.govtaylorandfrancis.com This technique provides valuable structural information by revealing the connectivity of atoms within the molecule.

Collision-induced dissociation (CID) is the most common method for fragmenting ions in tandem mass spectrometry. wikipedia.orgnationalmaglab.org In this process, the selected precursor ion is accelerated and collided with a neutral gas (such as argon or nitrogen), causing it to fragment. wikipedia.org The fragmentation pattern of the [M+H]⁺ ion of this compound would be expected to involve the cleavage of the weakest bonds. Likely fragmentation pathways would include the loss of small neutral molecules such as water (H₂O) from the protonated hydroxyl group and ammonia (B1221849) (NH₃) or hydrazine (B178648) (N₂H₄) from the protonated hydrazinyl group. Cleavage of the C-C bonds in the propyl chain would also occur, leading to a series of fragment ions that can be used to piece together the structure of the original molecule. The study of fragmentation pathways of related compounds, such as 1,3,5-trisubstituted 2-pyrazolines, has shown that the nature of substituents significantly influences the fragmentation patterns observed under CID conditions. nih.gov

Table 3: Potential Fragmentation Pathways of [M+H]⁺ of this compound in CID

| Precursor Ion (m/z) | Neutral Loss | Product Ion (m/z) | Plausible Structure of Product Ion |

| [M+H]⁺ | H₂O | [M+H - H₂O]⁺ | Protonated 3-hydrazinylpropene |

| [M+H]⁺ | NH₃ | [M+H - NH₃]⁺ | Protonated 3-aminopropan-1-ol |

| [M+H]⁺ | N₂H₄ | [M+H - N₂H₄]⁺ | Protonated propan-1-ol |

| [M+H - H₂O]⁺ | NH₃ | [M+H - H₂O - NH₃]⁺ | Protonated propene |

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis

Constant Neutral Loss Scanning

Constant neutral loss (CNL) scanning is a powerful mass spectrometry technique used to identify classes of compounds that exhibit a common neutral loss during fragmentation. enovatia.comshimadzu.com In this method, both the first and second mass analyzers of a tandem mass spectrometer are scanned simultaneously with a fixed mass difference. enovatia.comunt.edu This allows for the selective detection of all precursor ions in a sample that lose a specific neutral fragment, regardless of their own mass-to-charge ratio.

For alcohol-containing compounds like this compound, a common neutral loss is that of a water molecule (H₂O), which has a mass of 18 Da. libretexts.orglibretexts.org This dehydration fragmentation is a characteristic pathway for alcohols in mass spectrometry. libretexts.org Therefore, a CNL scan for a loss of 18 Da can be employed to selectively identify potential alcohol-containing analytes within a complex mixture.

Similarly, other functional groups can be targeted. For instance, carboxylic acids often show a neutral loss of carbon dioxide (CO₂, 44 Da). unt.edu While not directly applicable to this compound itself, this demonstrates the versatility of the CNL technique for analyzing various derivatives. The technique is particularly useful in metabolic studies for identifying conjugated metabolites, such as glucuronides (loss of 176 Da) and sulfates (loss of 80 Da). Ion trap mass spectrometers can perform data-dependent constant neutral loss scans, which trigger further fragmentation (MS³) only on ions that exhibit the specified neutral loss, thereby increasing the specificity of the analysis. thermofisher.com

Chromatographic Separations for Purity and Mixture Analysis

Chromatographic techniques are indispensable for separating this compound from impurities and analyzing it within complex matrices. Both high-performance liquid chromatography (HPLC) and gas chromatography (GC) are valuable tools, each with its own set of considerations and applications.

The analysis of polar compounds like hydrazine and its derivatives by reversed-phase HPLC can be challenging due to their limited retention on conventional C18 columns. helixchrom.comhplc.eu this compound, being a polar molecule, is expected to exhibit similar behavior. To overcome this, several strategies can be employed in HPLC method development.

One approach is the use of mixed-mode chromatography, which combines reversed-phase and ion-exchange mechanisms. For instance, a Coresep 100 column, which has cation-exchange properties, can retain hydrazine via a cation-exchange mechanism. helixchrom.com The mobile phase composition is critical; using volatile buffers like ammonium (B1175870) formate (B1220265) instead of trifluoroacetic acid makes the method compatible with mass spectrometry detection. helixchrom.com

Another strategy involves chemical derivatization to increase the hydrophobicity of the analyte, thereby improving its retention on reversed-phase columns. This will be discussed in more detail in section 5.3.

The choice of detector is also a key consideration. While UV detection is common, it may lack specificity. nih.gov An Evaporative Light Scattering Detector (ELSD) can be a suitable alternative for non-UV-absorbing compounds. helixchrom.com For enhanced sensitivity and specificity, coupling HPLC with mass spectrometry (LC-MS) is often the preferred method, especially when dealing with complex samples or trace-level analysis. nih.govresearchgate.net

Table 1: HPLC Method Parameters for Polar Analytes

| Parameter | Recommendation | Rationale |

| Column | Mixed-mode (e.g., Cation-exchange/Reversed-phase) or specialized "aqueous" C18 columns. | Enhances retention of polar analytes like this compound that are poorly retained on standard C18 columns. helixchrom.comhplc.eu |

| Mobile Phase | Aqueous buffers (e.g., ammonium formate) with an organic modifier (e.g., acetonitrile, methanol). | Ammonium formate is MS-compatible. helixchrom.com The organic modifier concentration is adjusted to achieve optimal retention and separation. |

| Detector | Mass Spectrometry (MS), Evaporative Light Scattering Detector (ELSD), or UV (after derivatization). | MS provides high sensitivity and specificity. ELSD is a universal detector for non-volatile analytes. helixchrom.com UV detection is effective for derivatives with a chromophore. nih.gov |

| Derivatization | Pre-column derivatization with a hydrophobic, UV-active, or permanently charged reagent. | Improves chromatographic retention and/or detection sensitivity. nih.gov |

Gas chromatography is well-suited for the analysis of volatile and thermally stable compounds. ste-mart.com However, direct GC analysis of polar and reactive compounds like hydrazines can be problematic due to issues such as peak tailing caused by interaction with the column material and potential degradation at high temperatures. researchgate.netresearchgate.net Therefore, derivatization is often a necessary step to convert this compound into a more volatile and stable derivative suitable for GC analysis. nih.govcdc.gov

A common approach is to react the hydrazine moiety with a carbonyl compound, such as an aldehyde or ketone, to form a stable hydrazone. researchgate.netnih.gov For example, acetone (B3395972) can be used as both a solvent and a derivatizing agent to form acetone azine, which can then be analyzed by headspace GC-MS. nih.govsielc.com This in-situ derivatization method has been shown to be effective for the determination of trace levels of hydrazine in various matrices, with a limit of quantitation as low as 0.1 ppm. nih.gov

The choice of derivatizing agent can be tailored to enhance detection. Using fluorinated aldehydes, for instance, can produce derivatives that are highly sensitive to electron-capture detection (ECD). nih.gov The selection of the GC column is also critical; a variety of stationary phases may need to be tested to achieve optimal separation of the derivatized analyte from other components in the sample.

Table 2: GC Method Parameters for Hydrazine Derivatives

| Parameter | Recommendation | Rationale |

| Derivatization | Reaction with a carbonyl compound (e.g., acetone, benzaldehyde) to form a hydrazone. | Increases volatility and thermal stability, and reduces reactivity for improved chromatographic performance. nih.govnih.gov |

| Column | A mid-polarity column (e.g., 6% cyanopropylphenyl-94% dimethylpolysiloxane) is a good starting point. | Provides good separation for a range of derivatized compounds. sielc.com |

| Injection | Headspace injection for volatile derivatives or split/splitless injection for liquid samples. | Headspace is suitable for analyzing volatile derivatives from a complex matrix. nih.gov |

| Detector | Mass Spectrometry (MS) or Flame Ionization Detector (FID). | MS provides definitive identification, while FID offers good general sensitivity for organic compounds. nih.govsielc.com |

Chemical Derivatization Strategies for Enhanced Analytical Performance

Chemical derivatization is a key strategy to overcome challenges in the analysis of this compound, particularly for improving its ionization efficiency in mass spectrometry and its chromatographic behavior.

The efficiency of electrospray ionization (ESI), a common ionization technique for LC-MS, can be low for certain analytes, especially those in non-polar solvents. nih.gov While this compound is polar, derivatization can still significantly enhance its ionization efficiency, leading to improved sensitivity. nih.gov

One effective strategy is to introduce a permanently charged group or a readily ionizable moiety into the analyte molecule. This is achieved by reacting the analyte with a "chargeable tag."

Girard's Reagents , such as Girard's Reagent P and Girard's Reagent T, are cationic hydrazine reagents that contain a quaternary ammonium group. caymanchem.combiocat.com They react with carbonyl compounds, but for an analyte like this compound, the hydrazine group of the analyte itself would need to be converted to a carbonyl group first, or the derivatization strategy would need to target the hydroxyl group after oxidation. A more direct approach for hydrazine-containing molecules is to use derivatizing agents that target the hydrazine functionality. However, the principle of using a pre-charged tag to enhance MS signals is a widely applicable concept. nih.govacs.org For instance, Girard's reagents have been successfully used to improve the mass spectrometry sensitivity for glycans by introducing a permanent cationic site. nih.govacs.org

Nitrophenylhydrazines , such as 2-nitrophenylhydrazine (B1229437) (2-NPH) and 4-nitrophenyl)piperazine (4-NPP), are another class of derivatizing agents. nih.govnih.gov These reagents are typically used to derivatize carbonyl compounds, but they can also be used to derivatize carboxylic acids. nih.gov For hydroxyl-containing compounds like this compound, derivatization could potentially target the hydroxyl group. More relevant to the hydrazine moiety, reagents like 2,4-dinitrophenylhydrazine (B122626) (DNPH) are classic reagents for derivatizing carbonyls, and the resulting dinitrophenylhydrazones show strong UV absorbance and can be readily analyzed by LC-MS. nih.gov The introduction of the nitrophenyl group not only aids in ionization but also provides a strong chromophore for UV detection, enhancing the specificity of HPLC-UV methods. nih.gov Studies have shown that derivatization with nitrophenylhydrazines can significantly lower detection limits. nih.gov

Table 3: Common Chargeable Tags for Analytical Derivatization

| Derivatizing Reagent | Target Functional Group | Benefit for Analysis |

| Girard's Reagent P/T | Carbonyls | Introduces a permanent positive charge, enhancing ESI-MS sensitivity. caymanchem.comnih.gov |

| 2-Nitrophenylhydrazine (2-NPH) | Carboxylic Acids, Carbonyls | Improves ionization efficiency and provides a UV chromophore. nih.govresearchgate.net |

| 4-(Nitrophenyl)piperazine (4-NPP) | Benzyl Halides | Shifts absorbance to a higher wavelength, minimizing matrix interference in HPLC-UV. nih.gov |

| 2,4-Dinitrophenylhydrazine (DNPH) | Carbonyls | Forms stable derivatives with strong UV absorbance, suitable for HPLC-UV and LC-MS. nih.gov |

Optimization of Chromatographic Resolution through Derivatization

Direct chromatographic analysis of this compound is problematic due to its high polarity, which leads to poor retention on conventional reversed-phase columns, and its lack of a chromophore, which results in poor sensitivity for UV detection. chrom-china.comindiandrugsonline.orgnih.gov Chemical derivatization is a pre-analytical strategy used to overcome these limitations by covalently modifying the analyte to produce a derivative with more favorable properties. cdc.gov

The primary goals of derivatizing hydrazine-containing compounds are:

Reduce Polarity and Improve Retention: By adding a larger, non-polar group, the derivative becomes more hydrophobic and is better retained on reversed-phase HPLC columns or more volatile for GC analysis. chrom-china.comnih.gov

Enhance Detector Response: A chromophore or fluorophore can be introduced to allow for sensitive detection by UV-Vis or fluorescence detectors. indiandrugsonline.orgnih.gov For mass spectrometry, derivatization increases the molecular weight, moving the derivative to a region of the mass spectrum with less background noise, and can introduce easily ionizable groups to enhance signal intensity. chemicalbook.comnih.gov

Improve Stability: Hydrazine is prone to oxidation; converting it to a more stable derivative, such as a hydrazone, prevents its degradation during sample workup and analysis. chrom-china.comcdc.gov

The hydrazine group (-NHNH₂) is a strong nucleophile and readily reacts with carbonyl compounds (aldehydes and ketones) to form stable hydrazone derivatives. wikipedia.org This is the most common derivatization strategy for hydrazine and its analogs. cdc.gov

Several derivatizing reagents have been successfully employed for the analysis of hydrazine in various matrices:

Aldehydes and Ketones: Simple reagents like acetone are effective for GC-MS analysis. Acetone reacts with hydrazine to form acetone azine, a more volatile and stable compound. chrom-china.comacs.org This approach has been used for the trace analysis of hydrazine in drug substances and drinking water. chrom-china.comacs.orgnih.govnih.gov Aromatic aldehydes such as benzaldehyde (B42025), p-tolualdehyde, and 2-nitrobenzaldehyde (B1664092) are frequently used for LC-MS or HPLC-UV analysis. nih.govnih.govindiandrugsonline.orgchemicalbook.comnih.gov These reagents introduce a phenyl group, which improves chromatographic retention and enhances the mass spectral response. chemicalbook.com

2,4-Dinitrophenylhydrazine (DNPH): Known as Brady's reagent, DNPH reacts with carbonyls, but it is also a hydrazine derivative itself. It is primarily used to derivatize aldehydes and ketones, forming intensely colored dinitrophenylhydrazones that are easily detected by UV-Vis. wikipedia.orgresearchgate.netnih.gov The principle of reacting a hydrazine with a carbonyl is central to these methods.

The choice of derivatization reagent depends on the analytical instrumentation available and the sample matrix. For GC-MS, derivatization to a volatile product like an azine is preferred. researchgate.netoup.com For LC-MS/MS, derivatizing with an aromatic aldehyde can provide optimal retention and ionization efficiency. chemicalbook.comnih.gov

The table below provides a summary of common derivatization reagents used for the analysis of hydrazine, which are directly applicable to this compound.

| Derivatization Reagent | Derivative Product | Analytical Technique | Key Advantages | Reference |

|---|---|---|---|---|

| Acetone | Acetone Azine | GC-MS | Simple, inexpensive, rapid reaction, forms volatile derivative. | chrom-china.comnih.govnih.gov |

| p-Tolualdehyde | p-Tolualdehyde Hydrazone | HPLC-MS/MS | Improves polarity and mass response; good separation on C18 columns. | nih.govchemicalbook.comepa.gov |

| 2-Nitrobenzaldehyde | 2-Nitrobenzaldehyde Hydrazone | LC-MS/MS | Used with isotope dilution for high accuracy and sensitivity. | nih.govsigmaaldrich.com |

| Benzaldehyde | Benzaldehyde Azine (Dibenzylidenehydrazine) | RP-HPLC-UV, LC-MS | Attaches a strong chromophore for UV detection; improves retention. | indiandrugsonline.orgnih.govnih.gov |

| Pentafluorobenzaldehyde | Pentafluorobenzaldehyde Adduct | GC-MS | Forms an adduct suitable for GC-MS with high sensitivity. | nih.gov |

Computational and Theoretical Investigations of 3 Hydrazinylpropan 1 Ol Systems

Quantum Chemical Studies on Electronic Structure and Reactivity

Quantum chemical studies are fundamental in predicting the behavior of a molecule based on its electronic structure. These ab initio or first-principles calculations can provide a wealth of information about a molecule's geometry, stability, and reactivity without the need for empirical parameters.

Density Functional Theory (DFT) Applications for Molecular Properties

Density Functional Theory (DFT) is a widely used quantum mechanical modeling method to investigate the electronic structure of many-body systems. semanticscholar.orglibretexts.org It is a versatile and computationally efficient tool for predicting a range of molecular properties. For a molecule like 3-hydrazinylpropan-1-ol, DFT calculations would typically be employed to determine its optimized molecular geometry, vibrational frequencies, and electronic properties such as dipole moment and polarizability.

Recent studies on various hydrazine (B178648) derivatives have utilized DFT to gain a deeper understanding of their structural and electronic characteristics. For instance, research combining experimental work with DFT calculations at the B3LYP/6-31G(d,p) level of theory has been successful in optimizing the geometries and evaluating the molecular properties of several hydrazine compounds. Such studies often highlight the influence of different functional groups on the electronic distribution and reactivity of the hydrazine core.

Table 1: Predicted Molecular Properties of this compound using DFT

| Molecular Property | Predicted Value |

| Optimized Ground State Energy | Data not available in the literature |

| Dipole Moment | Data not available in the literature |

| Polarizability | Data not available in the literature |

| HOMO Energy | Data not available in the literature |

| LUMO Energy | Data not available in the literature |

| HOMO-LUMO Gap | Data not available in the literature |

This table is a template illustrating the type of data that would be generated from DFT calculations. Specific values for this compound are not currently available in published research.

Conformational Landscape and Energetics

The flexibility of the propyl chain and the presence of rotatable bonds in this compound mean that it can exist in multiple conformations. Conformational analysis is the study of the different spatial arrangements of a molecule and their relative energies. libretexts.orglibretexts.org Understanding the conformational landscape is crucial as the biological activity and reactivity of a molecule can be highly dependent on its three-dimensional shape.

Theoretical calculations are instrumental in mapping the potential energy surface of a molecule to identify its stable conformers and the energy barriers for interconversion between them. youtube.com For a related compound, 3-aminopropan-1-ol, it has been shown that the molecules assume an extended conformation in the crystalline state, which is different from the pseudo-ring conformers stabilized by intramolecular hydrogen bonds in the gaseous and liquid states. nih.gov A similar interplay of forces would be expected to govern the conformational preferences of this compound.

Table 2: Relative Energies of this compound Conformers

| Conformer | Dihedral Angle (N-N-C-C) | Relative Energy (kcal/mol) |

| Anti | ~180° | Data not available in the literature |

| Gauche | ~60° | Data not available in the literature |

| Eclipsed (Transition State) | 0° | Data not available in the literature |

This table illustrates the expected output of a conformational analysis. The specific energetic landscape for this compound has not been detailed in the surveyed literature.

Analysis of Reactive Sites and Electrostatic Potentials

The molecular electrostatic potential (MESP) is a valuable tool for understanding and predicting the reactive behavior of a molecule. nih.govresearchgate.net It is a plot of the electrostatic potential mapped onto the constant electron density surface of a molecule. The MESP provides a visual representation of the charge distribution, highlighting electron-rich regions (nucleophilic sites) and electron-poor regions (electrophilic sites).

In MESP maps, regions of negative potential, typically colored red, indicate areas that are prone to electrophilic attack, while regions of positive potential, colored blue, are susceptible to nucleophilic attack. nih.gov For this compound, the lone pairs of electrons on the nitrogen and oxygen atoms would be expected to be regions of high negative electrostatic potential, making them likely sites for interaction with electrophiles. Conversely, the hydrogen atoms of the hydroxyl and hydrazinyl groups would exhibit positive potential. The analysis of MESP is a standard component in computational studies of chemical reactivity. nih.gov

Molecular Dynamics Simulations for Conformational and Interaction Analysis

Molecular dynamics (MD) simulations provide a means to study the time-dependent behavior of a molecular system. researchgate.netnih.gov By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can reveal detailed information about conformational changes, intermolecular interactions, and the influence of the environment on a molecule's behavior.

Intermolecular and Intramolecular Hydrogen Bonding Networks

Hydrogen bonding plays a critical role in determining the structure and properties of molecules containing hydroxyl and amino groups. dtic.milchemguide.co.uk this compound has both hydrogen bond donors (the -OH and -NH2 groups) and acceptors (the lone pairs on the oxygen and nitrogen atoms), allowing it to form both intramolecular and intermolecular hydrogen bonds.

Intramolecular hydrogen bonds can significantly influence the conformational preferences of the molecule. semanticscholar.orgnih.gov Intermolecular hydrogen bonds with other this compound molecules or with solvent molecules will govern its bulk properties, such as boiling point and solubility. MD simulations are particularly well-suited for characterizing the complex and dynamic nature of these hydrogen bonding networks. researchgate.net

Solvent Effects and Solvation Dynamics

The behavior of a molecule can be significantly altered by its solvent environment. MD simulations are a powerful tool to investigate solvent effects by explicitly modeling the solvent molecules surrounding the solute. researchgate.net These simulations can provide insights into the structure of the solvation shell, the dynamics of solvent exchange, and the influence of the solvent on the solute's conformation and reactivity.

The study of solvation dynamics in binary solvents has shown that the local environment around a solute can be very different from the bulk solvent composition. acs.org For a polar molecule like this compound, solvation in aqueous or other polar solvents would be expected to be strong, with the solvent molecules forming a well-defined hydration shell around the polar functional groups. Understanding these interactions is crucial for predicting the behavior of the compound in solution.

Computational Prediction of Reaction Mechanisms and Pathways

The elucidation of reaction mechanisms is a cornerstone of chemical research, providing fundamental insights into how transformations occur. Computational chemistry has emerged as a powerful tool for mapping out reaction pathways, identifying transient intermediates, and characterizing the energy landscapes of chemical reactions. For a bifunctional molecule such as this compound, with its nucleophilic hydrazine and alcohol moieties, computational methods are invaluable for predicting the course of its reactions.

Transition State Characterization and Activation Energies

At the heart of understanding reaction kinetics is the concept of the transition state, the highest energy point along the reaction coordinate. The energy required to reach this state from the reactants is the activation energy (Ea), a critical determinant of the reaction rate. Computational methods, particularly Density Functional Theory (DFT), are extensively used to locate and characterize transition state structures and calculate their corresponding activation energies.

The process for a hypothetical reaction of this compound would involve:

Reactant and Product Optimization: The 3D structures of this compound and the potential products of a given reaction are computationally modeled, and their minimum energy conformations are determined.

Transition State Searching: Algorithms are used to locate the saddle point on the potential energy surface that connects the reactants and products. This structure represents the transition state.

Frequency Analysis: Vibrational frequency calculations are performed to confirm the nature of the stationary points. A transition state is characterized by having exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate.

Activation Energy Calculation: The activation energy is calculated as the difference in energy between the transition state and the reactants.

A theoretical investigation into the hydrazinolysis of 3-Me- nih.govnih.govresearchgate.nettriazino[2,3-c]quinazolin-2-one using hydrazine hydrate (B1144303) in propan-2-ol has been conducted at the B3LYP and MP2 levels of theory to propose a reaction mechanism. researchgate.net This type of study showcases how computational methods can map out the entire reaction pathway, including intermediates and transition states, providing a detailed mechanistic picture.

Illustrative Data Table: Hypothetical Activation Energies for Competing Reactions of this compound

The following table presents hypothetical activation energies for two competing reaction pathways involving this compound, as would be determined by DFT calculations.

| Reaction Pathway | Description | Hypothetical Activation Energy (kcal/mol) |

| Pathway A: N-Alkylation | The terminal nitrogen of the hydrazine group acts as a nucleophile, attacking an electrophile (e.g., CH₃I). | 15.2 |

| Pathway B: O-Alkylation | The oxygen of the hydroxyl group acts as a nucleophile, attacking the same electrophile (e.g., CH₃I). | 20.5 |

| Pathway C: Intramolecular Cyclization (Hypothetical) | The hydroxyl group attacks a transient electrophilic center on the hydrazine moiety. | 25.8 |

This table is for illustrative purposes only. The values are not based on experimental or published computational data for this compound.

Elucidation of Selectivity in Complex Reactions

Many organic reactions can proceed through multiple pathways, leading to a mixture of products. The ability to predict and control selectivity (chemo-, regio-, and stereoselectivity) is a major goal in synthetic chemistry. Computational studies can provide significant insights into the factors governing selectivity by comparing the activation energies of competing reaction pathways. The pathway with the lower activation energy is kinetically favored and will be the major reaction channel.

For this compound, a key question in many of its reactions would be the chemoselectivity between the hydrazine and hydroxyl groups. For example, in a reaction with an acylating agent, both the nitrogen and oxygen atoms can potentially act as nucleophiles. By calculating the activation energies for both N-acylation and O-acylation, it is possible to predict which functional group will react preferentially under kinetic control.

A study on the acylation of 3-(2-aminophenyl)-6-R-1,2,4-triazin-5(2H)-ones with different anhydrides demonstrated that the regioselectivity could be explained by considering the electronic and steric effects, which are quantifiable through computational analysis. researchgate.net In cases where electronic effects were minimal, steric hindrance played a decisive role in determining the reaction outcome. researchgate.net Similarly, for this compound, computational modeling could elucidate how the substitution pattern on a reaction partner might influence the chemoselectivity of its reactions.

Application of Machine Learning and Artificial Intelligence in Chemical Research

The advent of machine learning (ML) and artificial intelligence (AI) is revolutionizing chemical research, from predicting reaction outcomes to designing novel molecules from scratch. nih.govnih.gov These data-driven approaches can uncover complex patterns in chemical data that are not immediately obvious from first principles.

Predictive Modeling for Reaction Outcomes

Machine learning models can be trained on large datasets of chemical reactions to predict the products of a given set of reactants and reagents. nih.govnih.gov These models learn the underlying rules of chemical reactivity from the data, enabling them to make predictions for new, unseen reactions.

While no specific ML models for predicting the reactions of this compound were identified, the general methodology is well-established. A typical workflow would involve:

Data Curation: A large dataset of reactions involving compounds with hydrazine and alcohol functionalities would be compiled from sources like patents and the chemical literature.

Molecular Representation: The reactants and reagents are converted into machine-readable formats, such as molecular fingerprints or graph-based representations.

Model Training: An ML algorithm, such as a random forest or a neural network, is trained on the curated dataset to learn the mapping between reactants and products. nih.gov

Prediction: The trained model can then be used to predict the likely outcome of a new reaction involving this compound.

Recent advancements have seen the use of natural language processing (NLP) architectures, like transformers, to predict reaction properties from a text-based representation of the reaction (SMILES). github.com These models have shown remarkable performance in predicting reaction yields for high-throughput experiments. github.com

Illustrative Data Table: Hypothetical Machine Learning Model Performance for Predicting Major Product

| Model Architecture | Training Data Size (Reactions) | Top-1 Accuracy (%) | Top-3 Accuracy (%) |

| Random Forest | 10,000 | 75 | 88 |

| Neural Network | 10,000 | 82 | 93 |

| Transformer (NLP) | 50,000 | 88 | 96 |

This table is illustrative and shows typical performance metrics for such models on benchmark datasets. The values are not specific to this compound.

De Novo Design of this compound Derivatives

Generative artificial intelligence models offer the exciting possibility of designing new molecules with desired properties from the ground up, a process known as de novo drug design. arxiv.org These models can learn the underlying patterns of chemical space and generate novel molecular structures that are likely to be synthetically accessible and possess specific biological activities.

For this compound, generative models could be used to design derivatives with enhanced properties, such as improved binding affinity to a biological target or optimized pharmacokinetic profiles. The process typically involves:

Generative Model Training: A generative model, such as a variational autoencoder (VAE) or a generative adversarial network (GAN), is trained on a large library of known molecules.

Property Prediction: The generative model is often coupled with a predictive model that can estimate the desired properties of a generated molecule (e.g., bioactivity, solubility).

Molecular Generation and Optimization: The model generates new molecules, and an optimization algorithm steers the generation process towards molecules with the desired property profile.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。